molecular formula C15H20N2O4S B6969556 N-(3-cyanooxolan-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide

N-(3-cyanooxolan-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide

Cat. No.: B6969556
M. Wt: 324.4 g/mol
InChI Key: VJLBESODYQTAQZ-UHFFFAOYSA-N
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Description

N-(3-cyanooxolan-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyano group, an oxolane ring, and a methoxy group attached to a benzenesulfonamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-cyanooxolan-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11-8-14(12(2)7-13(11)20-4)22(18,19)17(3)15(9-16)5-6-21-10-15/h7-8H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLBESODYQTAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N(C)C2(CCOC2)C#N)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanooxolan-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the oxolane ring and the introduction of the cyano group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanooxolan-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-cyanooxolan-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-cyanooxolan-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-cyanooxolan-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide include other benzenesulfonamide derivatives and compounds with oxolane rings or cyano groups. Examples include:

  • N-(3-cyanooxolan-3-yl)-4-methoxybenzenesulfonamide
  • N-(3-cyanooxolan-3-yl)-4-methylbenzenesulfonamide
  • N-(3-cyanooxolan-3-yl)-4-ethoxybenzenesulfonamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique three-dimensional structure

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